molecular formula C5H3ClFIN2 B8229592 2-Chloro-3-fluoro-5-iodopyridin-4-amine

2-Chloro-3-fluoro-5-iodopyridin-4-amine

Cat. No.: B8229592
M. Wt: 272.45 g/mol
InChI Key: MLXSRTXYRGAHOE-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-iodopyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring, along with an amine group at the fourth position. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-iodopyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce chlorine, fluorine, and iodine atoms at specific positions. The amine group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-iodopyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-fluoro-5-iodopyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-iodopyridin-4-amine involves its interaction with various molecular targets. The presence of halogen atoms and the amine group allows it to participate in multiple pathways, including:

    Binding to Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

    Interaction with DNA: It can intercalate into DNA, affecting replication and transcription processes.

    Signal Transduction: The compound may modulate signal transduction pathways by interacting with receptors and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-iodopyridin-4-amine
  • 3-Fluoro-4-iodopyridin-2-amine
  • 2-Chloro-3-fluoro-4-aminopyridine

Uniqueness

2-Chloro-3-fluoro-5-iodopyridin-4-amine is unique due to the specific arrangement of halogen atoms and the amine group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-chloro-3-fluoro-5-iodopyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFIN2/c6-5-3(7)4(9)2(8)1-10-5/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXSRTXYRGAHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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